

Zofenopril vs. Ramipril: A Head-to-Head Comparison of Cough Incidence

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Compound of Interest

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For researchers and professionals in drug development, the selection of an angiotensin-converting enzyme (ACE) inhibitor often involves a careful consideration of both efficacy and tolerability. A persistent dry cough is a well-documented side effect of this class of drugs, frequently leading to non-adherence and discontinuation of therapy. This guide provides an objective, data-driven comparison of cough incidence between two widely prescribed ACE inhibitors: Zofenopril and Ramipril.

Quantitative Analysis of Cough Incidence

A randomized, crossover study directly comparing the effects of Zofenopril and Ramipril on cough reflex in healthy volunteers provides key insights into their differential tussigenic potential.^[1] Additionally, a comprehensive review of published and unpublished data on Zofenopril offers broader statistics on its cough-inducing profile in larger patient populations.^[2] ^[3]^[4]^[5]

Parameter	Zofenopril	Ramipril	Study Population & Dosage
Spontaneous Cough	Infrequently reported[1][6]	Infrequently reported[1][6]	40 healthy volunteers; 30 mg Zofenopril daily vs. 10 mg Ramipril daily for 7 days[1]
Cough Sensitivity to Capsaicin and Citric Acid (C2)	No significant increase[1]	Significant increase (p < 0.01)[1]	40 healthy volunteers; 30 mg Zofenopril daily vs. 10 mg Ramipril daily for 7 days[1]
Overall Incidence in Clinical Trials	2.6% (range 0%-4.2%)[2][4][5]	Not directly compared in the same large-scale review	Data from 23 studies with 5794 hypertensive patients and 3 studies with 1455 post-myocardial infarction patients for Zofenopril[2][4][5]
Dose-Dependent Cough Incidence (Zofenopril)	0.4%-0.7% (7.5-15 mg) vs. 2.1%-2.6% (30-60 mg) (p=0.042)[2][3][5]	Not applicable	Analysis of dose-ranging studies for Zofenopril[2][3][5]

Experimental Protocols

Randomized Crossover Study in Healthy Volunteers

A study involving 40 healthy volunteers was conducted to compare the cough sensitivity induced by Zofenopril and Ramipril.[1]

- Study Design: This was a randomized, crossover study. Participants were administered either 30 mg of Zofenopril or 10 mg of Ramipril daily for seven consecutive days.[1] This was followed by a 21-day washout period before the subjects were crossed over to the other treatment arm.[1]

- **Assessment of Cough Sensitivity:** Cough sensitivity was evaluated using inhaled capsaicin and citric acid as tussigenic agents. The primary endpoints were the concentrations of these agents that induced at least two (C2) and at least five (C5) coughs.[\[1\]](#) Spontaneous cough was also monitored throughout the study.[\[1\]](#)
- **Biomarker Analysis:** To investigate the underlying mechanisms, airway inflammation was assessed by measuring fractional exhaled nitric oxide (FeNO) and plasma bradykinin (BK) levels before and after each treatment period.[\[1\]](#)

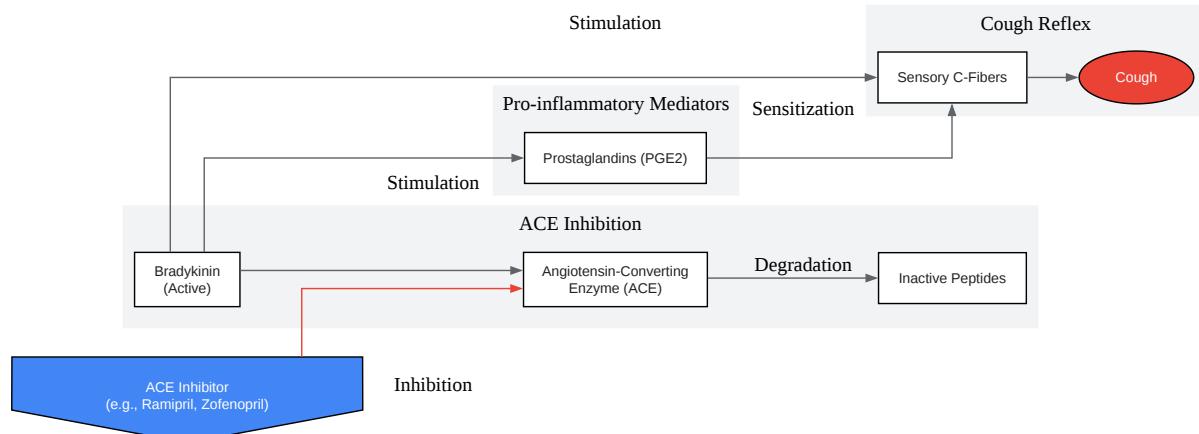
Preclinical Study in Guinea Pigs

To explore the biochemical basis for the differential cough-inducing effects, a study was conducted on guinea pigs.

- **Methodology:** Guinea pigs were treated orally with either Zofenopril (10 mg/kg) or Ramipril (3-10 mg/kg) daily for two weeks.[\[7\]](#) Following the treatment period, the number of coughs induced by a citric acid aerosol (0.1 M) was counted for 10 minutes.[\[7\]](#)
- **Biochemical Analysis:** Levels of bradykinin (BK) and prostaglandin E2 (PGE2) were measured in the bronchoalveolar lavage (BAL) fluid to assess the local inflammatory response in the airways.[\[7\]](#)

Signaling Pathways and Experimental Workflow

The differential impact on cough is thought to be related to the accumulation of bradykinin and prostaglandins in the respiratory tract, which can stimulate sensory C-fibers and trigger the cough reflex.



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Proposed signaling pathway for ACE inhibitor-induced cough.



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Experimental workflow of the comparative crossover study.

Discussion of Findings

The available evidence suggests that Zofenopril may have a more favorable profile regarding cough incidence compared to Ramipril. In a direct comparison, Ramipril significantly increased cough sensitivity to tussigenic agents, whereas Zofenopril did not.^[1] This is further supported by findings that Ramipril, but not Zofenopril, significantly increased fractional exhaled nitric oxide (FeNO), a marker of airway inflammation.^{[1][6]}

Preclinical data from a study in guinea pigs aligns with these clinical observations. Ramipril was shown to increase citric acid-induced cough, an effect that was associated with elevated levels of bradykinin and PGE2 in the bronchoalveolar lavage fluid.^[7] In contrast, Zofenopril did not affect citric acid-induced cough or the levels of these inflammatory mediators.^[7]

While large-scale head-to-head clinical trials focusing specifically on cough incidence are limited, a review of multiple studies on Zofenopril reported an overall cough incidence of 2.6%.^{[2][4][5]} This review also highlighted a dose-dependent relationship for Zofenopril-induced cough.^{[2][3][5]}

Conclusion

Based on the current experimental data, Zofenopril appears to have a lower potential for inducing cough compared to Ramipril. This difference may be attributable to a reduced pro-inflammatory activity in the airways and less impact on the cough reflex, as evidenced by both human and animal studies. For patients with a history of ACE inhibitor-induced cough or those at higher risk, Zofenopril may represent a more tolerable therapeutic alternative to Ramipril. However, further large-scale, direct comparative studies are warranted to definitively establish the relative incidence of cough between these two agents in diverse patient populations.

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